
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2NO4 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propan-2-one backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-nitrophenyl derivatives.
Formation of Propan-2-one Backbone: The propan-2-one backbone is introduced through reactions involving acetone or other suitable ketones under controlled conditions.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental safety.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound differs by the presence of a hydroxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of a difluoromethyl group instead of a nitro group results in distinct physical and chemical properties.
These comparisons help in understanding the specific attributes and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C10H8ClF2NO4 |
|---|---|
Peso molecular |
279.62 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)18-10(12)13/h2-4,9-10H,1H3 |
Clave InChI |
HMZPITWRQOAQBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



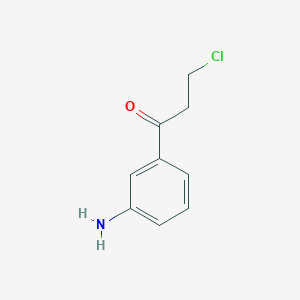


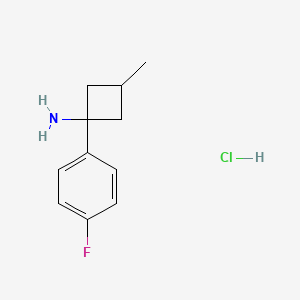


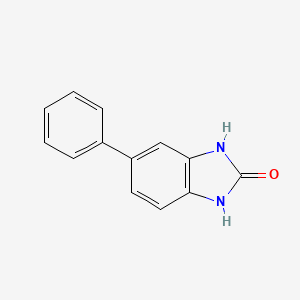
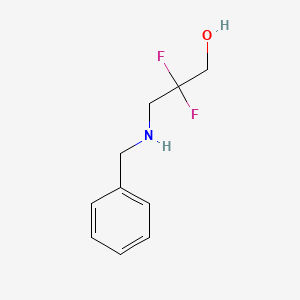
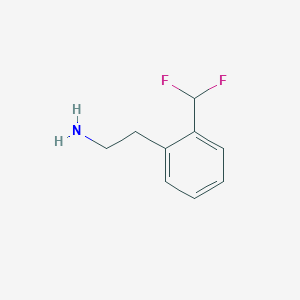


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

